![molecular formula C24H28N8O3S B2867460 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione CAS No. 674307-06-3](/img/structure/B2867460.png)

8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

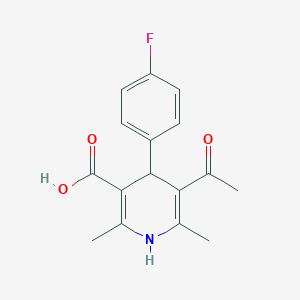

Description

The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a purine dione structure, which is a type of heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, affecting the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect its properties .Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. For example, compounds synthesized from visnagenone or khellin, featuring methoxy and piperazinyl groups similar to the chemical structure of interest, have shown promising anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020; A. Abu‐Hashem et al., 2011). These studies indicate the compound's potential as a starting point for developing new therapeutic agents with specific biological activities.

Cardiovascular Activity

Another research area involves the investigation of cardiovascular activities. Compounds structurally related to the one have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. These studies reveal that certain derivatives exhibit significant antiarrhythmic and hypotensive effects, highlighting the compound's relevance in cardiovascular research (G. Chłoń-Rzepa et al., 2004).

Fluorescent Ligands for Receptor Studies

The compound has also served as a basis for designing environment-sensitive fluorescent ligands for receptor studies, particularly for the human 5-HT1A receptors. These derivatives exhibit high receptor affinity and provide a novel tool for visualizing receptor sites, contributing to our understanding of receptor distribution and function (E. Lacivita et al., 2009).

Antimicrobial and Antituberculosis Activity

Further investigations have explored the antimicrobial and antituberculosis potential of purine linked piperazine derivatives. These compounds have shown activity against Mycobacterium tuberculosis, suggesting the compound's applicability in addressing tuberculosis, a significant global health challenge (Srihari Konduri et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the receptor’s function, which can lead to various physiological effects.

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O3S/c1-29-20-19(21(33)28-24(29)34)32(11-4-16-36-22-25-9-3-10-26-22)23(27-20)31-14-12-30(13-15-31)17-5-7-18(35-2)8-6-17/h3,5-10H,4,11-16H2,1-2H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOITGRCNDPROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCCSC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)

![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)

![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)

![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)